molecular formula C6H3ClS B1369223 2-Chloro-5-ethynylthiophene CAS No. 139957-82-7

2-Chloro-5-ethynylthiophene

Cat. No.: B1369223
CAS No.: 139957-82-7
M. Wt: 142.61 g/mol
InChI Key: SDVHVQQEXLEHGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylthiophene is an organic compound with the molecular formula C6H3ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethynylthiophene typically involves the halogenation of thiophene followed by an ethynylation reaction. One common method is the chlorination of 2-ethynylthiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-ethynylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynylthiophene involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

  • 2-Bromo-5-ethynylthiophene
  • 2-Iodo-5-ethynylthiophene
  • 2-Chloro-5-methylthiophene

Comparison: 2-Chloro-5-ethynylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its bromo and iodo analogs, the chloro derivative is less reactive in substitution reactions but more stable. The ethynyl group provides a site for further functionalization, making it versatile for various applications .

Biological Activity

2-Chloro-5-ethynylthiophene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to adenosine receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring with a chloro substituent and an ethynyl group. Its structure can be represented as follows:

C6H4ClS(Thienyl)+C2H2(Ethynyl)\text{C}_6\text{H}_4\text{ClS}\quad (\text{Thienyl})+\text{C}_2\text{H}_2\quad (\text{Ethynyl})

This unique structure contributes to its interactions with various biological targets, particularly in the modulation of adenosine receptors.

Biological Activity Overview

The biological activities of this compound primarily involve its role as an adenosine receptor modulator. The following sections detail its effects on specific receptor types and related pharmacological activities.

Adenosine Receptor Modulation

Research indicates that this compound derivatives exhibit significant affinity for the A3 adenosine receptor (A3AR). A study reported that certain derivatives showed high binding affinities, with Ki values ranging from 6 nM to 60 nM for A3AR, demonstrating potent agonistic activity. This suggests potential therapeutic applications in conditions modulated by adenosine signaling, such as pain and inflammation .

Table 1: Binding Affinity of this compound Derivatives at A3AR

CompoundKi (nM)Selectivity
C2-(5-chlorothienyl)42High
C6-Me derivative60Moderate
C6-H derivative305Low

Pain Modulation

In vivo studies have demonstrated that certain analogs of this compound are effective in reducing neuropathic pain. For instance, the C6-modified analog was shown to reverse mechanical allodynia in mouse models, indicating its potential as a pain management agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thiophene ring and their impact on biological activity. Modifications at the C2 position significantly enhance receptor affinity and selectivity. The presence of halogenated aryl groups has been correlated with increased potency against A3AR, while non-halogenated variants exhibited diminished activity .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Halogenated ArylIncreased affinity
Non-Halogenated ArylDecreased affinity
Ethynyl GroupEssential for activity

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

  • Chronic Pain Model : In a chronic constriction injury model in mice, derivatives with C6 modifications exhibited significant pain relief, suggesting a viable pathway for developing analgesics targeting A3AR .
  • Cancer Cell Motility : Investigations into the effects of these compounds on cancer cell lines revealed that certain derivatives inhibited motility without affecting non-tumorigenic cells, highlighting their selective action .

Properties

IUPAC Name

2-chloro-5-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHVQQEXLEHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575439
Record name 2-Chloro-5-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139957-82-7
Record name 2-Chloro-5-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylthiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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